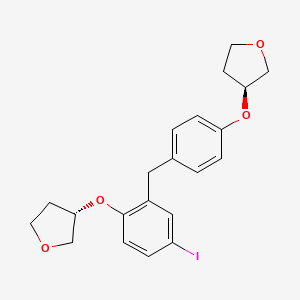
Kpc-2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kpc-2-IN-2 is a compound known for its role in inhibiting the activity of Klebsiella pneumoniae carbapenemase-2 (KPC-2), an enzyme responsible for antibiotic resistance in Gram-negative bacteria. This compound has garnered significant attention due to its potential in combating antibiotic-resistant infections, which pose a major public health threat.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kpc-2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Coupling Reaction: The intermediate compounds are then coupled under controlled conditions, often involving catalysts and specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Kpc-2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Kpc-2-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by KPC-2 producing bacteria.
Industry: Used in the development of diagnostic tools and assays for detecting antibiotic resistance.
Mecanismo De Acción
Kpc-2-IN-2 exerts its effects by inhibiting the activity of KPC-2 enzyme. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular targets include the serine residue in the active site of KPC-2, and the pathways involved are related to the hydrolysis of β-lactam antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Avibactam: Another inhibitor of β-lactamase enzymes, used in combination with ceftazidime.
Vaborbactam: Inhibits serine carbapenemases and is used with meropenem.
Relebactam: Combined with imipenem to inhibit β-lactamase enzymes.
Uniqueness of Kpc-2-IN-2
This compound is unique due to its specific inhibition of KPC-2 enzyme, which is a major contributor to antibiotic resistance in Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable compound in the fight against antibiotic-resistant infections.
Propiedades
Fórmula molecular |
C12H10BN3O2S |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H |
Clave InChI |
GPHQNHVYKQPXBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
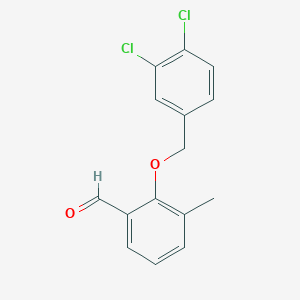
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


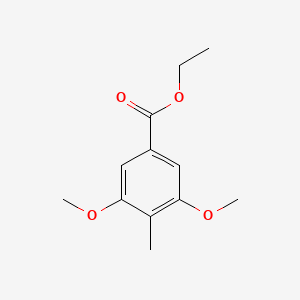
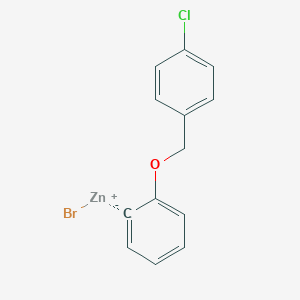
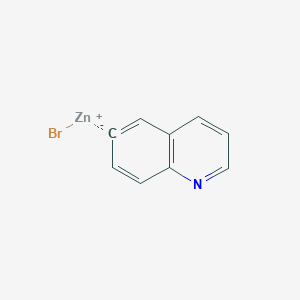
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
